![molecular formula C12H11ClN2O3 B5688806 2-(4-chlorophenoxy)-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5688806.png)
2-(4-chlorophenoxy)-N-(5-methyl-3-isoxazolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenoxy)-N-(5-methyl-3-isoxazolyl)acetamide, also known as CMIA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in fields such as pharmacology and neuroscience.
Wirkmechanismus
2-(4-chlorophenoxy)-N-(5-methyl-3-isoxazolyl)acetamide works by binding to the active site of FAAH and inhibiting its enzymatic activity. This leads to an increase in the levels of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG), which are known to have various physiological effects. The increased levels of endocannabinoids can lead to analgesic, anti-inflammatory, and anxiolytic effects.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-chlorophenoxy)-N-(5-methyl-3-isoxazolyl)acetamide can produce analgesic effects in animal models of pain. It has also been shown to have anti-inflammatory effects in models of inflammation. Additionally, 2-(4-chlorophenoxy)-N-(5-methyl-3-isoxazolyl)acetamide has been shown to have anxiolytic effects in animal models of anxiety. These effects are thought to be mediated by the increased levels of endocannabinoids in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-chlorophenoxy)-N-(5-methyl-3-isoxazolyl)acetamide in scientific research is its selectivity for FAAH. This allows for the specific inhibition of FAAH and the study of the endocannabinoid system without affecting other enzymes or physiological processes. However, one limitation of using 2-(4-chlorophenoxy)-N-(5-methyl-3-isoxazolyl)acetamide is its relatively low potency compared to other FAAH inhibitors. This can make it difficult to achieve significant effects in experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(4-chlorophenoxy)-N-(5-methyl-3-isoxazolyl)acetamide. One area of interest is its potential as a treatment for pain and inflammation. Another area of interest is its effects on the ECS and its potential role in regulating physiological processes such as mood and appetite. Additionally, further research is needed to optimize the synthesis of 2-(4-chlorophenoxy)-N-(5-methyl-3-isoxazolyl)acetamide and improve its potency for use in scientific research.
Synthesemethoden
The synthesis of 2-(4-chlorophenoxy)-N-(5-methyl-3-isoxazolyl)acetamide involves the reaction of 2-(4-chlorophenoxy)acetic acid with hydroxylamine and sodium acetate to form 2-(4-chlorophenoxy)-N-hydroxyacetamide. This intermediate is then reacted with 5-methylisoxazole-3-carboxylic acid to form 2-(4-chlorophenoxy)-N-(5-methyl-3-isoxazolyl)acetamide. The final product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenoxy)-N-(5-methyl-3-isoxazolyl)acetamide has shown potential in scientific research as a tool for studying the function of the endocannabinoid system (ECS). The ECS is a complex signaling system that regulates various physiological processes such as pain, mood, appetite, and sleep. 2-(4-chlorophenoxy)-N-(5-methyl-3-isoxazolyl)acetamide acts as a selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for breaking down endocannabinoids in the body. By inhibiting FAAH, 2-(4-chlorophenoxy)-N-(5-methyl-3-isoxazolyl)acetamide increases the levels of endocannabinoids in the body, allowing for the study of the ECS and its effects on various physiological processes.
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3/c1-8-6-11(15-18-8)14-12(16)7-17-10-4-2-9(13)3-5-10/h2-6H,7H2,1H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPFLXAMXZOSPOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)COC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.